molecular formula C9H19NO B13630934 2-Methyl-2-(2-methylpropyl)morpholine

2-Methyl-2-(2-methylpropyl)morpholine

Cat. No.: B13630934
M. Wt: 157.25 g/mol
InChI Key: UTPWWLLVKLQVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(2-methylpropyl)morpholine is a heterocyclic organic compound belonging to the morpholine family. Morpholines are characterized by a six-membered ring containing both oxygen and nitrogen atoms. This specific compound is notable for its unique structure, which includes a methyl group and a 2-methylpropyl group attached to the morpholine ring. It is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylpropyl)morpholine typically involves the reaction of 2-methylpropylamine with formaldehyde and diethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired morpholine derivative. The process can be summarized as follows:

    Starting Materials: 2-methylpropylamine, formaldehyde, diethylene glycol.

    Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100-150°C, in the presence of a catalyst such as hydrochloric acid.

    Procedure: The starting materials are mixed and heated, leading to the formation of the morpholine ring through a series of condensation and cyclization reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Continuous Flow Reactors: These reactors enable the continuous addition of reactants and removal of products, ensuring a steady-state reaction.

    Catalysts: Industrial processes often use more efficient catalysts to speed up the reaction and improve yield.

    Purification: The final product is purified using distillation or crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-methylpropyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom in the morpholine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions to prevent hydrolysis.

    Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines derived from the reduction of the morpholine ring.

    Substitution: Various substituted morpholine derivatives depending on the nature of the substituent.

Scientific Research Applications

2-Methyl-2-(2-methylpropyl)morpholine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized as a solvent and intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methylpropyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. Key pathways include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity and preventing substrate binding.

    Receptor Modulation: It can interact with receptors on cell surfaces, altering their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

2-Methyl-2-(2-methylpropyl)morpholine can be compared with other morpholine derivatives, such as:

    Morpholine: The parent compound, which lacks the methyl and 2-methylpropyl groups, making it less sterically hindered and more reactive.

    2-Methylmorpholine: Similar in structure but with only a single methyl group, leading to different chemical and physical properties.

    4-(2-Methyl-1-propenyl)morpholine: Another derivative with a different substitution pattern, resulting in unique reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic effects, influencing its reactivity and applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-methyl-2-(2-methylpropyl)morpholine

InChI

InChI=1S/C9H19NO/c1-8(2)6-9(3)7-10-4-5-11-9/h8,10H,4-7H2,1-3H3

InChI Key

UTPWWLLVKLQVQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CNCCO1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.